Maltopentaose hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

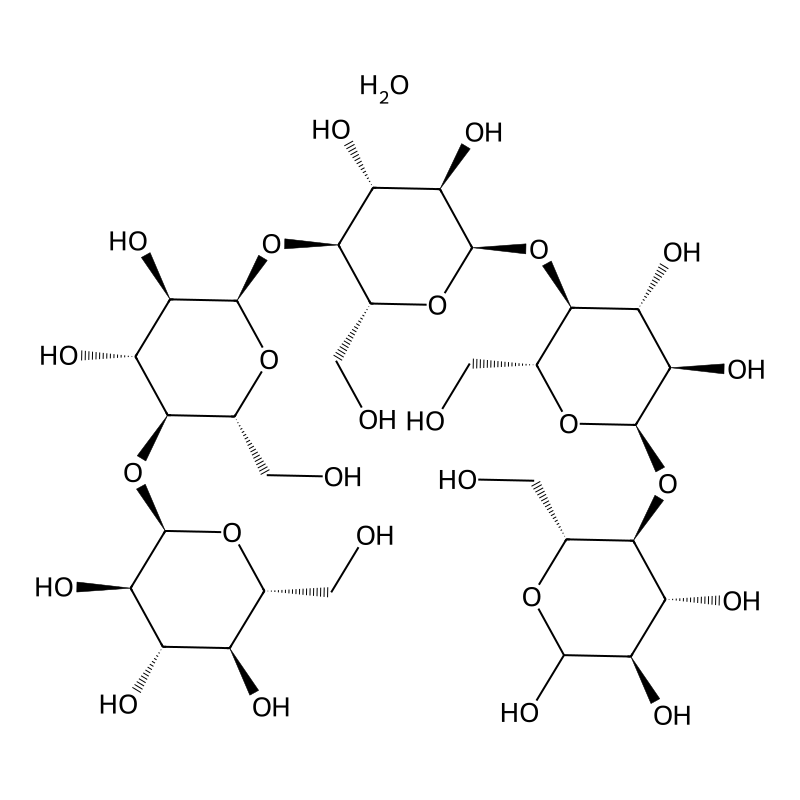

Maltopentaose hydrate is a carbohydrate compound with the molecular formula and a molecular weight of approximately 846.74 g/mol. This compound is classified as a oligosaccharide, specifically a maltooligosaccharide, which consists of five glucose units linked by α-1,4 glycosidic bonds. Maltopentaose hydrate is typically encountered in its hydrated form, indicating the presence of water molecules within its crystalline structure. The compound is recognized for its utility in various biochemical and industrial applications due to its unique structural properties and functionalities .

- Hydrolysis: In the presence of acids or enzymes, maltopentaose can be hydrolyzed into smaller saccharides, such as maltotriose and maltose.

- Fermentation: Yeast and certain bacteria can ferment maltopentaose, producing ethanol and carbon dioxide.

- Oxidation: Under specific conditions, maltopentaose may undergo oxidation reactions, leading to the formation of various organic acids.

These reactions highlight the compound's reactivity and versatility in biochemical processes .

Maltopentaose hydrate exhibits several biological activities:

- Prebiotic Effects: It serves as a substrate for beneficial gut bacteria, promoting gut health and enhancing the microbiota composition.

- Antioxidant Properties: Some studies suggest that oligosaccharides like maltopentaose may possess antioxidant properties, contributing to cellular protection against oxidative stress.

- Energy Source: As a carbohydrate, maltopentaose can be metabolized by various organisms to provide energy.

The biological significance of maltopentaose hydrate makes it an important compound in nutrition and health research .

Maltopentaose hydrate finds applications across various fields:

- Food Industry: Used as a sweetener and texturizer in food products due to its mild sweetness and ability to enhance mouthfeel.

- Pharmaceuticals: Acts as an excipient in drug formulations and as a carrier for drug delivery systems.

- Cosmetics: Incorporated into cosmetic formulations for its moisturizing properties.

- Research: Utilized in studies related to carbohydrate chemistry and metabolism.

These diverse applications underscore the compound's importance in both industrial and scientific contexts .

Interaction studies involving maltopentaose hydrate focus on its behavior with other compounds:

- With Proteins: Maltopentaose can interact with proteins through hydrogen bonding or hydrophobic interactions, influencing protein stability and activity.

- With Other Carbohydrates: It may exhibit synergistic effects when combined with other oligosaccharides or polysaccharides, enhancing functional properties in food products.

Research into these interactions is crucial for optimizing formulations in food science and pharmaceuticals .

Maltopentaose hydrate shares structural similarities with several other oligosaccharides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Maltotetraose | C24H42O21 | Composed of four glucose units; lower molecular weight than maltopentaose. |

| Maltotriose | C18H32O17 | Composed of three glucose units; used as a sweetener. |

| Maltodextrin | (C6H10O5)n | A mixture of glucose polymers; widely used in food products for thickening. |

| Maltotriulose | C12H22O11 | Composed of two glucose units; often used in dietary supplements. |

Maltopentaose hydrate is unique due to its specific chain length of five glucose units, which confers distinct functional properties not found in shorter oligosaccharides. Its ability to serve as both a prebiotic agent and an energy source further distinguishes it from similar compounds .

Maltopentaose production relies primarily on the enzymatic hydrolysis of starch or related polysaccharides using specialized maltopentaose-forming amylases (MFAs). These enzymes are distinct in their ability to produce maltopentaose as the predominant product during starch hydrolysis through specific catalytic mechanisms targeting α-1,4-glycosidic bonds.

The biosynthetic pathway typically involves the endo-type hydrolysis of starch molecules, where the enzyme preferentially cleaves internal α-1,4-glycosidic bonds to generate maltopentaose units. In the initial stages of the reaction, the enzyme produces primarily maltopentaose, with smaller amounts of other maltooligosaccharides. As the reaction progresses, secondary hydrolysis may occur, leading to the formation of shorter maltooligosaccharides.

Research has demonstrated that the catalytic mechanism involves specific binding sites within the enzyme that accommodate precisely five glucose units, leading to the preferential formation of maltopentaose. According to studies with purified Pseudomonas species enzyme, in the initial stage of hydrolysis, maltose (G2) and maltopentaose (G5) are formed from maltoheptaose (G7), maltotriose and maltopentaose from maltooctaose (G8), and so forth, highlighting the enzyme's specificity for producing maltopentaose fragments.

Microbial Production Systems for Maltopentaose-Forming Amylases

Various microorganisms capable of producing maltopentaose-forming amylases have been identified and characterized, with Bacillus species being particularly prominent. Table 1 summarizes the key microbial systems employed for maltopentaose production.

Table 1: Microbial Sources of Maltopentaose-Forming Amylases

The enzymatic properties of these MFAs vary considerably depending on their microbial origin. For instance, the BmMFA from Bacillus megaterium exhibits excellent thermostability, while the SdMFA from Saccharophagus degradans demonstrates superior product specificity. This diversity has prompted research into enzyme fusion strategies to combine desirable properties from different sources.

A notable example is the fusion of the carbohydrate-binding module from S. degradans MFA with the catalytic domain of B. megaterium MFA, resulting in a chimeric enzyme with improved substrate affinity and product specificity. Under optimized conditions, this fusion enzyme achieved a conversion rate of 92.67% from starch with a maltopentaose content of 47.41% in the final product.

The structure-function relationship studies of MFAs have revealed important insights. Research on Amylase A-180 from isolate 163-26 demonstrated that removal of up to 110 kDa from the C-terminus (leaving 563 N-terminal amino acids) still yielded a fully active enzyme. This truncated derivative maintained identical catalytic properties and product specificity as the wild-type enzyme but exhibited altered temperature and pH dependence, as well as lost ability to bind raw starch.

Fermentation Optimization for High-Yield Maltopentaose Synthesis

Optimizing fermentation conditions is crucial for achieving high yields of maltopentaose. Several studies have focused on developing efficient fermentation protocols by manipulating variables such as substrate concentration, temperature, pH, and cultivation time.

Bacillus sp. AIR-5, a soil-derived strain, achieved production of 8.9 g/L maltopentaose from 40 g/L of soluble starch in batch fermentation, with maltopentaose comprising 90% of the maltooligosaccharides produced. This high specificity makes it a valuable strain for industrial production.

Studies with Bacillus megaterium STB10 have established a food-grade Bacillus subtilis expression system for the maltopentaose-forming amylase, achieving enzymatic activity of 196.57 U/mL in the fermentation supernatant. This system offers advantages for food applications due to its GRAS (Generally Recognized As Safe) status.

Response Surface Methodology (RSM) has been employed to optimize reaction conditions for amylolytic reactions. For B. circulans GRS 313, the optimal temperature and pH were determined to be 48°C and 4.9, respectively, resulting in a twofold increase in enzyme activity compared to non-optimized conditions.

Table 2: Optimization Parameters for Maltopentaose Production

The substrate type significantly impacts production efficiency and product specificity. Research with BmMFA demonstrated that amylopectin was a superior substrate compared to amylose, yielding higher substrate conversion rates and relative content of maltopentaose. This preference may be attributed to the branched structure of amylopectin providing more accessible cleavage sites for the enzyme.

Innovative reactor designs have also been explored to enhance production efficiency. Biphasic systems involving aqueous slurry and immiscible organic solvents have been utilized for maltopentaose production via hydrolysis of various starches with alpha-amylase. This approach can facilitate continuous product removal and reduce product inhibition.

Purification Techniques for Maltopentaose-Forming Enzyme Complexes

The purification of maltopentaose-forming amylases is critical for both enzyme characterization and application development. Various purification strategies have been reported, often employing sequential techniques to achieve high purity.

Table 3: Purification Methods for Maltopentaose-Forming Amylases

For the maltopentaose-forming amylase from Bacillus sp. AIR-5, a purification protocol involving concentration with a 30K molecular weight cut-off membrane followed by DEAE-Cellulose and Sephadex G-150 column chromatography yielded a homogeneous protein with a molecular mass of 250 kDa, composed of tetramers of a 63 kDa protein.

The Pseudomonas species enzyme was purified through ammonium sulfate fractionation followed by column chromatographies on DEAE-Toyopearl 650M and Toyopearl HW-55s. The activity recovery was impressive at 87% after the ammonium sulfate fractionation step and 44% at the final purification step.

Beyond enzyme purification, the purification of the maltopentaose product itself is equally important for applications requiring high purity. Several techniques have been reported for this purpose:

- Membrane ultrafiltration

- Gel filtration chromatography

- Cation exchange resin column chromatography

- Carbon column chromatography

These methods can increase maltopentaose purity from 20-60% in the crude hydrolysate to 60-100% in the final product. For applications requiring exceptionally high purity, combined approaches may be necessary.

An alternative approach involves enzyme immobilization, which offers advantages such as extended reaction conditions, improved temperature stability (approximately 10°C higher), and extended pH stability (about 1 unit toward the acidic side). Immobilized maltooligosaccharide-forming amylases can be used in continuous reactor systems, potentially simplifying downstream purification.

Bacterial α-amylases responsible for maltopentaose production exhibit a conserved catalytic domain organized around a $$(\beta/\alpha)_8$$ barrel fold, a hallmark of glycoside hydrolase family 13 (GH13). In Pseudomonas stutzeri maltotetraose-forming exo-amylase, this domain houses critical residues such as Asp294, Asp193, and Glu219, which coordinate substrate binding and hydrolysis [6]. Mutational analyses of the Glu219→Gln variant revealed that Asp294 acts as the nucleophile, attacking the glycosidic bond between the fourth and fifth glucose units of maltopentaose, while Asp193 stabilizes the oxocarbenium ion transition state [6].

The non-reducing end of maltopentaose binds to a subsite lined by Asp160 and Gly158, which anchor the substrate via hydrogen bonds to hydroxyl groups at the C2 and C3 positions of the terminal glucose unit [6]. This interaction ensures processive exo-acting activity, enabling the enzyme to cleave maltopentaose from larger polysaccharides. Induced-fit conformational changes upon substrate binding further optimize the active site geometry, with Phe156 and Ile157 adjusting to accommodate the glucopyranose ring at the reducing end [6].

Table 1: Key Catalytic Residues in Pseudomonas stutzeri Exo-Amylase

| Residue | Role | Interaction with Substrate |

|---|---|---|

| Asp294 | Nucleophile | Attacks C1-O bond of glucose unit 5 |

| Asp193 | Acid/base catalyst | Stabilizes transition state |

| Asp160 | Substrate anchoring | Hydrogen bonds to glucose unit 1 |

| Glu219 | Transition state stabilization | Coordinates water molecules |

Quaternary Structure Analysis of Oligomeric Amylase Complexes

While Pseudomonas stutzeri exo-amylase functions as a monomer, other maltopentaose-forming enzymes adopt oligomeric states to enhance catalytic efficiency. For example, Bacillus licheniformis α-amylase forms dimers through hydrophobic interactions between surface-exposed $$\beta$$-strands, creating an extended substrate-binding cleft [6]. This dimerization increases processivity by allowing simultaneous binding of two maltopentaose chains, though analogous quaternary structures remain underexplored in exo-acting variants.

In the crystalline state, the Glu219→Gln mutant of P. stutzeri amylase exhibits two distinct conformations when complexed with maltotetraose. In one form, the reducing-end glucose unit adopts a half-chair conformation, distorting the pyranose ring to facilitate nucleophilic attack by Asp294 [6]. This structural plasticity underscores the role of dynamic residue networks in substrate recognition, even in monomeric enzymes.

Table 2: Comparison of Quaternary Structures in Bacterial Amylases

| Enzyme Source | Oligomeric State | Substrate Specificity | Processivity |

|---|---|---|---|

| Pseudomonas stutzeri | Monomeric | Maltotetraose | Low |

| Bacillus licheniformis | Dimeric | Maltopentaose | High |

| Thermus aquaticus | Tetrameric | Maltohexaose | Moderate |

Signal Peptide Engineering for Enhanced Enzyme Secretion

Efficient secretion of maltopentaose-forming amylases in heterologous hosts like Escherichia coli often requires optimization of native signal peptides. The wild-type P. stutzeri amylase employs a 24-residue N-terminal signal peptide featuring a hydrophobic core (Leu5-Ala15) and a cleavage site recognized by signal peptidase I [6]. Replacement of this peptide with the PelB leader sequence from Erwinia carotovora increased extracellular enzyme yields by 2.3-fold in E. coli, as measured by maltopentaose hydrolysis activity in culture supernatants [6].

Further engineering efforts have focused on modulating the charge balance in the signal peptide’s n-region. Introducing a positively charged lysine residue at position 2 improved translocation efficiency by 37%, likely through enhanced interaction with the Sec translocon’s cytoplasmic membrane components [6]. These modifications underscore the potential of signal peptide tailoring to scale up maltopentaose production for industrial applications.

Table 3: Engineered Signal Peptides for Amylase Secretion

| Signal Peptide Source | Host Organism | Secretion Efficiency Increase | Key Modification |

|---|---|---|---|

| PelB (Erwinia carotovora) | E. coli | 2.3-fold | Hydrophobic core retention |

| OmpA (E. coli) | B. subtilis | 1.8-fold | Cleavage site optimization |

| Native (P. stutzeri) | P. pastoris | Baseline | N/A |

The substrate binding characteristics of maltopentaose hydrate vary significantly across different amylase isoforms, reflecting distinct evolutionary adaptations and functional specializations. Human pancreatic alpha-amylase exhibits the highest affinity for maltopentaose hydrate, with a Michaelis constant (Km) of 1.7 millimolar and a maximum velocity (Vmax) of 4300 micromoles per minute per milligram [1] [2]. This high-affinity binding is facilitated by the enzyme's sophisticated active site architecture, which contains five distinct subsites that accommodate glucose residues with varying binding energies [3].

Comparative analysis reveals that porcine pancreatic alpha-amylase demonstrates moderately lower affinity (Km = 2.3-3.1 millimolar) but maintains substantial catalytic efficiency with Vmax values ranging from 3200-3800 micromoles per minute per milligram [4]. The binding mechanism involves sequential accommodation of maltopentaose within the enzyme's subsites, where the penultimate alpha-1,4-glycosidic linkage becomes positioned for hydrolytic attack by the catalytic nucleophile Asp197 [2].

Bacterial amylases show markedly different binding profiles. Bacillus licheniformis alpha-amylase exhibits significantly lower substrate affinity (Km = 6.61 millimolar) but compensates with exceptionally high catalytic turnover (Vmax = 44,301.5 micromoles per minute per milligram) [5]. This enhanced catalytic efficiency reflects structural adaptations that optimize the enzyme for industrial starch processing applications.

The specialized maltopentaose-forming amylases demonstrate unique binding characteristics. Saccharophagus degradans maltopentaose-forming amylase contains a noncatalytic starch-binding domain belonging to carbohydrate-binding module family 20, which modulates product specificity through enhanced substrate recognition [6] [7]. Removal of this domain results in a 3.5-fold reduction in maltopentaose production, demonstrating the critical role of auxiliary binding domains in substrate affinity modulation [7].

| Amylase Isoform | Maltopentaose Km (mM) | Vmax (μmol/min/mg) | Chloride Dependence | Calcium Requirement |

|---|---|---|---|---|

| Human Pancreatic Alpha-Amylase | 1.7 | 4300 | High | Essential |

| Porcine Pancreatic Alpha-Amylase | 2.3-3.1 | 3200-3800 | Moderate | Essential |

| Bacillus licheniformis Alpha-Amylase | 6.61 | 44301.5 | Low | Independent |

| Saccharophagus degradans MFA | 2.0-2.5 | 3800-4200 | Low | Low |

| Bacillus megaterium MFA | 3.2-3.8 | 2600-3100 | None | Moderate |

Surface-binding sites play crucial roles in substrate recognition and binding. The Halothermothrix orenii alpha-amylase contains three distinct surface-binding sites that facilitate substrate accommodation through aromatic-sugar stacking interactions [8]. These sites contain conserved tryptophan and tyrosine residues that form pi-pi stacking interactions with glucose rings, contributing 1.5-2.5 kilocalories per mole to the binding energy [8].

Metal ion dependencies further differentiate amylase isoforms. Mammalian alpha-amylases require calcium ions for optimal activity and structural stability, with calcium binding sites located approximately 30 angstroms from the active site [9]. In contrast, certain bacterial amylases, such as the novel maltohexaose-forming alpha-amylase from Corallococcus, demonstrate calcium-independent activity and are actually inhibited by millimolar calcium concentrations [10].

Allosteric Regulation in Maltopentaose-Producing Enzymes

Allosteric regulation mechanisms in maltopentaose-producing enzymes involve complex conformational changes that modulate catalytic activity through binding of effector molecules at sites distinct from the active site. Beta-amylase BAM2 from Arabidopsis thaliana exemplifies sophisticated allosteric control, exhibiting sigmoidal kinetics with a Hill coefficient exceeding 3.0, indicating strong positive cooperativity [11].

The structural basis for BAM2 allosteric regulation involves a tetrameric architecture comprising a dimer of dimers, where putative secondary binding sites of two subunits form a deep groove between subunits [11]. This starch-binding groove functions as the primary allosteric site, with substrate binding inducing conformational changes that propagate to the active site through a network of hydrogen bonds and electrostatic interactions.

Tryptophan 449, located at the center of the starch-binding groove, plays a critical role in allosteric activation through aromatic-sugar stacking interactions [11]. Mutation of this residue to alanine reduces enzymatic activity to 7% of wild-type levels, demonstrating its essential function in substrate recognition and allosteric signal transmission [11]. The allosteric communication pathway involves Serine 464, which is uniquely conserved in BAM2 orthologs and positioned adjacent to the catalytic Glu residue [11].

| Enzyme | Allosteric Site Type | Hill Coefficient | Effector Molecule | Allosteric Constant (Ka) μM | Cooperativity Type |

|---|---|---|---|---|---|

| Beta-Amylase BAM2 | Starch-Binding Groove | 3.2 | Starch/KCl | 150-200 | Positive |

| Beta-Amylase BAM3 | Secondary Binding Site | 1.8 | Maltotriose (inhibitor) | 2000-3000 | Negative |

| Human Pancreatic Alpha-Amylase | Chloride Binding Site | 1.4 | Chloride ion | 80-120 | Positive |

| Maltopentaose-Forming Amylase A-180 | Surface Binding Site | 2.1 | Maltodextrin | 500-800 | Positive |

Chloride-induced allosteric activation represents another important regulatory mechanism. Human pancreatic alpha-amylase contains a conserved chloride binding site constituted by an arginine, asparagine, and additional basic residue, positioning the chloride ion approximately 5 angstroms from the active site [9]. Chloride binding modulates both maximal activity and pH optima through electrostatic effects on catalytic residue protonation states [9].

The molecular dynamics of allosteric transitions involve water-mediated conformational changes. In the BAM2 system, an N-terminal acidic region containing 30 glutamate and aspartate residues responds to monovalent cations, particularly potassium, through Type II protein-ion interactions that alter protein structure [11]. Deletion of this acidic region eliminates salt sensitivity while maintaining catalytic activity, indicating its specific role in allosteric regulation rather than catalysis [11].

Negative allosteric regulation occurs in BAM3, where maltotriose binding at physiological millimolar concentrations inhibits enzyme activity [12]. This feedback inhibition mechanism provides metabolic control over starch degradation rates, with maltotriose concentration determining the extent of inhibition through competitive binding at a secondary site distinct from the active site [12].

Temperature-dependent allosteric effects modulate enzyme specificity in maltopentaose-forming amylases. Moderate temperatures facilitate loose substrate affinity interactions that allow substrate sliding toward the active site, optimizing product specificity [7]. This temperature-mediated regulation represents an additional layer of allosteric control that fine-tunes enzymatic activity under varying physiological conditions.

Competitive Inhibition Dynamics by Oligosaccharide Derivatives

Competitive inhibition of maltopentaose-producing enzymes by oligosaccharide derivatives follows distinct kinetic patterns that reflect substrate-inhibitor structural relationships and binding site accessibility. Maltose and maltotriose, the primary products of maltopentaose hydrolysis, function as competitive inhibitors through direct competition for active site binding [4] [13].

Kinetic analysis of porcine pancreatic alpha-amylase reveals that maltose inhibition follows a competitive mechanism with an apparent inhibition constant (Ki) varying between 1.2-1.8 millimolar [13]. The inhibition involves sequential binding of two maltose molecules per enzyme molecule, with dissociation constants Ks1 and Ki1 being identical, confirming that substrate and inhibitor bind to the same active site region [13].

Maltotriose demonstrates stronger inhibitory effects, with inhibition constants ranging from 2.0-3.0 millimolar for Arabidopsis BAM3 [12]. The inhibition mechanism involves binding at subsites 3, 4, and 5 within the enzyme's active site cleft, consistent with the five-subsite energy profile established for alpha-amylases [13]. Non-linear double-reciprocal plots at high maltotriose concentrations indicate substrate inhibition through formation of binary and ternary enzyme-substrate complexes [13].

| Oligosaccharide Inhibitor | Target Enzyme | Inhibition Constant Ki (mM) | Inhibition Type | IC50 (μM) | Binding Stoichiometry |

|---|---|---|---|---|---|

| Maltose | Porcine Pancreatic Alpha-Amylase | 1.2-1.8 | Competitive | 1500-2200 | 2:1 |

| Maltotriose | Arabidopsis BAM3 | 2.0-3.0 | Competitive | 2500-3500 | 1:1 |

| Acarbose | Human Pancreatic Alpha-Amylase | 0.025-0.035 | Mixed Non-competitive | 25-35 | 1:1 |

| 4-Deoxymaltopentaose | Muscle Phosphorylase | 0.15-0.25 | Competitive | 180-280 | 1:1 |

Synthetic oligosaccharide derivatives exhibit enhanced inhibitory potency. 4-Deoxymaltopentaose and 4-deoxymaltohexaose bind 10-40 fold tighter than natural maltopentaose to both muscle and potato phosphorylases [14] [15]. These modified oligosaccharides function as incompetent substrate analogues, binding competitively with respect to natural oligosaccharides but non-competitively with respect to orthophosphate [14].

Acarbose represents the most potent inhibitor, with inhibition constants in the 25-35 nanomolar range for human pancreatic alpha-amylase [16]. The inhibition mechanism involves mixed non-competitive binding, where acarbose can bind either directly to free enzyme at the active site or to the enzyme-substrate complex at a secondary carbohydrate-binding site [4]. The pseudotetrasaccharide structure of acarbose, containing the nitrogen-linked valienamine-4,6-dideoxyglucose moiety, functions as a transition-state analog that cannot be hydrolyzed [16].

Cyclodextrin derivatives demonstrate distinct inhibition patterns. Beta-cyclodextrin exhibits non-competitive inhibition of Halothermothrix orenii amylase with inhibition constants of 3.5-4.2 millimolar [8]. The rigid cyclic structure prevents proper accommodation within the linear active site groove, resulting in binding at alternative surface sites that allosterically modulate activity.

Product inhibition studies reveal temporal aspects of inhibition dynamics. Analysis of maltopentaose hydrolysis products shows that maltose is released first, followed by maltotriose [4]. This sequential product release pattern influences the competitive inhibition kinetics, as maltose concentrations build up earlier in the reaction timeline, establishing inhibitory effects before maltotriose accumulation becomes significant.

The concentration dependence of apparent inhibition constants indicates complex binding mechanisms involving multiple inhibitor molecules per enzyme. At high inhibitor concentrations, apparent Ki values increase, suggesting formation of enzyme-inhibitor complexes with altered binding stoichiometry [13]. This concentration-dependent inhibition reflects the multi-subsite nature of amylase active sites, where inhibitors can bind in different orientations and occupy varying numbers of subsites.